molecular formula C21H22O6 B8072311 Dmask CAS No. 23444-70-4

Dmask

Cat. No.: B8072311
CAS No.: 23444-70-4
M. Wt: 370.4 g/mol
InChI Key: BATBOVZTQBLKIL-UHFFFAOYSA-N
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Description

“Dmask” is a synthetic organic compound with the molecular formula C21H22O6 . It is known for its unique structure, which includes a naphthalene ring system substituted with hydroxy and dioxo groups, as well as a butenoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Dmask” typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene core: The naphthalene ring system is synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of hydroxy and dioxo groups: Hydroxylation and oxidation reactions are employed to introduce the hydroxy and dioxo functionalities on the naphthalene ring.

    Esterification: The final step involves the esterification of the naphthalene derivative with a butenoic acid derivative to form the butenoate ester moiety.

Industrial Production Methods: In industrial settings, the production of “this compound” may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: “Dmask” undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups on the naphthalene ring can be oxidized to form quinones.

    Reduction: The dioxo groups can be reduced to form hydroxy derivatives.

    Substitution: The ester moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

“Dmask” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “Dmask” involves its interaction with specific molecular targets. It is believed to exert its effects through the following pathways:

    Molecular Targets: “this compound” interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response. .

Comparison with Similar Compounds

“Dmask” can be compared with other similar compounds, such as:

    Alkannin: Both compounds have a naphthalene ring system, but “this compound” has additional ester functionalities.

    Shikonin: Similar to “this compound,” shikonin has hydroxy and dioxo groups but differs in its ester moiety.

    Lawsone: This compound also contains a naphthoquinone structure but lacks the ester group present in “this compound.”

Uniqueness: “this compound” is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester moiety allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATBOVZTQBLKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947396
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-01-6, 23444-70-4, 24502-79-2
Record name Arnebin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5162-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beta, beta-dimethylacrylshikonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnebin 1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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